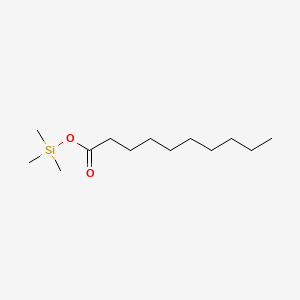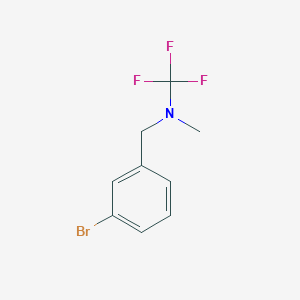
2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-: is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocyclic compounds with a five-membered ring structure This particular compound is characterized by the presence of a 3-(1,1-dimethylethyl) group and a 5-methyl group attached to the thiophenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- typically involves the following steps:
Formation of the Thiophenone Ring: The thiophenone ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-3-(1,1-dimethylethyl)-5-methylthiophene, using a base like sodium hydride in a solvent such as dimethylformamide.
Introduction of Substituents: The 3-(1,1-dimethylethyl) and 5-methyl groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like column chromatography may be employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the substituents on the thiophenone ring can be replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiophenone derivatives.
Substitution: Halogenated thiophenones, substituted thiophenones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties like conductivity or stability.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting diseases involving sulfur metabolism.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Agriculture: The compound may have applications in the development of agrochemicals for pest control and crop protection.
Mecanismo De Acción
The mechanism of action of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- involves its interaction with molecular targets through its sulfur-containing thiophenone ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the 3-(1,1-dimethylethyl) and 5-methyl groups can influence the compound’s binding affinity and specificity towards different targets.
Comparación Con Compuestos Similares
Thiophenone: The parent compound without the 3-(1,1-dimethylethyl) and 5-methyl groups.
2(5H)-Thiophenone, 3-methyl-: A similar compound with only a 3-methyl group.
2(5H)-Thiophenone, 5-methyl-: A similar compound with only a 5-methyl group.
Comparison:
Uniqueness: The presence of both the 3-(1,1-dimethylethyl) and 5-methyl groups in 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with molecular targets.
Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions due to the combined effects of its substituents.
This detailed article provides a comprehensive overview of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
57556-15-7 |
|---|---|
Fórmula molecular |
C9H14OS |
Peso molecular |
170.27 g/mol |
Nombre IUPAC |
4-tert-butyl-3-methyl-2H-thiophen-5-one |
InChI |
InChI=1S/C9H14OS/c1-6-5-11-8(10)7(6)9(2,3)4/h5H2,1-4H3 |
Clave InChI |
TXYNAPPCSQHSQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)SC1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)

![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)







![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)

![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
